D-arabino-hex-3-ulose 6-phosphate
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Overview
Description
D-arabino-hex-3-ulose 6-phosphate is a ketohexose monophosphate. It is a conjugate acid of a D-arabino-hex-3-ulose 6-phosphate(2-).
Scientific Research Applications
Enzymatic Synthesis and NMR Analysis
D-arabino-hex-3-ulose 6-phosphate, through its isomeric form D-glucosone 6-phosphate, can be synthesized enzymatically using hexokinase from D-glucosone. Its isomeric composition, particularly the alpha and beta anomers of the hydrated pyranose form, and the beta-D-fructofuranose form, has been quantitatively determined using NMR spectroscopy, which provides valuable insights into the structure and properties of these compounds (Freimund et al., 2002).
Carbon Assimilation Pathways
D-arabino-3-Hexulose 6-phosphate plays a role in the carbon assimilation pathways of certain microorganisms. It is produced by condensation of formaldehyde with ribulose 5-phosphate in the presence of 3-hexulose phosphate synthase from methane-grown Methylococcus capsulatus. This compound is a key intermediate in modified pentose phosphate cycles, indicating its importance in microbial metabolism and potential biotechnological applications (Strøm et al., 1974).
Isotope Labeling and Brain Tissue Analysis
The labeling of D-arabino-hexose at specific carbon positions, such as C-6, facilitates the study of its stability in brain tissue. This method allows for the detailed analysis of D-arabino-hexose derivatives within biological systems, providing a tool for biochemical and neurological research (Walker et al., 1988).
Enzymatic Activities and Structural Studies
D-arabino-hex-3-ulose 6-phosphate synthase (HPS) and related enzymes exhibit catalytic promiscuity, which can be altered by mutating specific active site residues. These enzymes participate in reactions forming Mg(2+)-ion stabilized 1,2-enediolate intermediates. The study of these enzymes provides insights into enzyme evolution and the potential for engineering enzymes for specific biotechnological applications (Wise et al., 2005).
Phosphate-Catalyzed Degradation Studies
The degradation pathways of D-glucosone (D-arabino-hexos-2-ulose) in phosphate buffer have been explored, revealing insights into the stability and transformation of this compound under various conditions. Such studies are crucial for understanding the chemical behavior of D-arabino-hex-3-ulose 6-phosphate in different environments, which has implications for its use in various industrial and research applications (Zhang & Serianni, 2012).
properties
CAS RN |
53010-97-2 |
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Product Name |
D-arabino-hex-3-ulose 6-phosphate |
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1 |
InChI Key |
UZYFNQCWJLIAKE-ZMIZWQJLSA-N |
Isomeric SMILES |
C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
synonyms |
A-3-H-6-P arabino-3-hexulose-6-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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